molecular formula C22H18N4O3S B4553271 N-[3-(acetylamino)phenyl]-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[3-(acetylamino)phenyl]-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4553271
M. Wt: 418.5 g/mol
InChI Key: BDKZIKQRZWYHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.10996162 g/mol and the complexity rating of the compound is 826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The preparation of thiazolo[3,2-a]pyrimidine derivatives involves strategic reactions, including cyclization and acylation processes. These methodologies are crucial for generating compounds with potential biological activities. For instance, compounds synthesized from related processes have shown excellent biocidal properties against a range of bacteria and fungi, indicating the importance of structural modification in enhancing biological activity (Youssef et al., 2011). Such synthetic strategies are vital for developing new chemical entities with therapeutic potential.

Biological Activities and Applications

  • Antimicrobial Activity

    Derivatives of thiazolo[3,2-a]pyrimidines have been evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential application as lead compounds for developing new antimicrobial agents (Gad-Elkareem et al., 2011).

  • Anticancer Activity

    The structural framework of thiazolo[3,2-a]pyrimidines has been explored for anticancer activity. Novel compounds derived from similar structural classes have shown promising results against cancer cell lines, indicating the potential of these molecules in cancer therapy (Abu‐Hashem et al., 2020). The ability to induce cytotoxic effects in tumor cells highlights the importance of these compounds in medicinal chemistry research.

  • Anti-Inflammatory Activity

    Compounds with the thiazolo[3,2-a]pyrimidine scaffold have also been assessed for their anti-inflammatory properties. Such studies are crucial for identifying new therapeutic agents that can modulate inflammatory processes, potentially leading to new treatments for inflammatory diseases (Tozkoparan et al., 1999).

Properties

IUPAC Name

N-(3-acetamidophenyl)-3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-13-6-8-15(9-7-13)19-12-30-22-23-11-18(21(29)26(19)22)20(28)25-17-5-3-4-16(10-17)24-14(2)27/h3-12H,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKZIKQRZWYHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(acetylamino)phenyl]-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-[3-(acetylamino)phenyl]-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-[3-(acetylamino)phenyl]-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-[3-(acetylamino)phenyl]-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
N-[3-(acetylamino)phenyl]-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(acetylamino)phenyl]-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.